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molecular formula C9H8N2O2 B1309554 1-Methyl-1H-benzimidazole-5-carboxylic acid CAS No. 53484-17-6

1-Methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B1309554
M. Wt: 176.17 g/mol
InChI Key: KAJLCBKTWRUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309211B2

Procedure details

To a stirred solution of 3-amino-4-(methylamino)benzoic acid (9 g, 1.0 eq) in 50 mL water, was added 50 mL formic acid and heated at 85° C. overnight. The mixture was cooled, concentrated in vacuo, and dissolved in water. Then 2N HCl was added to adjust pH to 1-3. The suspension was filtered and washed with water to give the product (9.7 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 9.48 (s, 1H), 8.37 (s, 1H), 8.12 (d, J=8.8 Hz, 1H), 8.00 (d, J=8.8 Hz, 1H), 4.06 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH:11][CH3:12])[C:5]([OH:7])=[O:6].[CH:13](O)=O>O>[CH3:12][N:11]1[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=[CH:13]1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1NC
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
Then 2N HCl was added
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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